2,4-Dichloro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWXTNUNIXZQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435982 | |

| Record name | 2,4-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63124-43-6 | |

| Record name | 2,4-DICHLORO-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzamidine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-Dichlorobenzamidine, a halogenated aromatic amidine that has garnered interest within the scientific community. We will delve into its chemical architecture, physicochemical properties, a robust and validated synthesis protocol, and its emerging applications, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who require a deep, practical understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Profile

2,4-Dichlorobenzamidine is a derivative of benzamidine featuring two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The core of its reactivity and biological activity lies in the amidine functional group (—C(=NH)NH₂), a strongly basic moiety that is often protonated at physiological pH. This protonation allows it to form salt bridges and engage in hydrogen bonding, which are critical for its interaction with biological targets.

The presence of the dichloro-substituted phenyl ring significantly influences the molecule's lipophilicity, electronic distribution, and metabolic stability. The electron-withdrawing nature of the chlorine atoms acidifies the amidine protons and can impact the molecule's pKa compared to unsubstituted benzamidine.

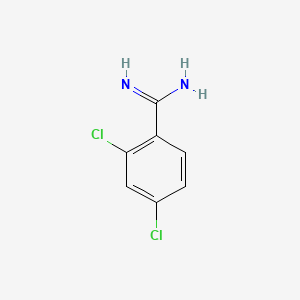

Caption: Chemical structure of 2,4-Dichlorobenzamidine.

Table 1: Physicochemical Properties of 2,4-Dichlorobenzamidine

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂ | PubChem |

| Molecular Weight | 189.04 g/mol | PubChem |

| IUPAC Name | 2,4-dichlorobenzenecarboximidamide | PubChem |

| CAS Number | 36842-76-5 | PubChem |

| Appearance | White to off-white crystalline solid (as HCl salt) | Inferred from typical benzamidine salts |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol). The hydrochloride salt is expected to have appreciable water solubility. | General chemical knowledge |

| pKa | Estimated to be around 10-11 (for the amidinium ion) | General chemical knowledge |

Synthesis of 2,4-Dichlorobenzamidine Hydrochloride: A Validated Protocol

The most reliable and widely adopted method for the synthesis of aromatic amidines is the Pinner reaction.[1][2] This two-step process begins with the corresponding nitrile, in this case, 2,4-dichlorobenzonitrile, which is a readily available starting material.[3] The Pinner reaction offers high yields and a relatively clean conversion to the desired amidine salt.

Rationale Behind the Pinner Synthesis

The Pinner reaction is favored for several reasons:

-

High Reactivity of the Intermediate: The reaction proceeds through a highly reactive imino ester hydrochloride (Pinner salt) intermediate. This intermediate is readily susceptible to nucleophilic attack by ammonia.

-

Mild Conditions for Ammonolysis: The second step, the conversion of the Pinner salt to the amidine, is typically carried out under mild conditions with alcoholic ammonia, minimizing side reactions.

-

Product Isolation: The final product is isolated as a stable hydrochloride salt, which is often a crystalline solid, facilitating purification by recrystallization.

Caption: Workflow for the Pinner synthesis of 2,4-Dichlorobenzamidine HCl.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (saturated)

Step 1: Synthesis of Ethyl 2,4-dichlorobenzimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the flask, add 2,4-dichlorobenzonitrile (1 equivalent) and anhydrous ethanol (1.1 equivalents). Cool the mixture to 0°C in an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C. Continue the gas introduction until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Reaction Completion: Seal the flask and allow it to stand at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

-

Isolation of Intermediate: The Pinner salt will precipitate as a white solid. Isolate the solid by filtration, wash with anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum. Note: It is often preferable to use the crude Pinner salt directly in the next step without extensive purification due to its moisture sensitivity.[1]

Step 2: Synthesis of 2,4-Dichlorobenzamidine hydrochloride

-

Ammonolysis: Suspend the crude Ethyl 2,4-dichlorobenzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in anhydrous ethanol.

-

Reaction: Stir the suspension at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Product Isolation: Upon completion, the ammonium chloride byproduct and the product, 2,4-Dichlorobenzamidine hydrochloride, will be present as solids. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 2,4-Dichlorobenzamidine hydrochloride as a crystalline solid.

Applications in Drug Development and Research

2,4-Dichlorobenzamidine hydrochloride is a valuable building block and a biologically active molecule in its own right, with applications spanning pharmaceuticals, agrochemicals, and material science.[4]

Serine Protease Inhibition

Benzamidine and its substituted derivatives are well-established inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5] The positively charged amidinium group mimics the side chain of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes, which contains a conserved aspartate residue. This interaction blocks the active site and inhibits the enzyme's proteolytic activity. The 2,4-dichloro substituents can enhance binding affinity through hydrophobic interactions within the active site, potentially leading to increased potency and selectivity.[5]

Caption: Mechanism of serine protease inhibition by 2,4-Dichlorobenzamidine.

Antimicrobial and Agrochemical Research

The unique chemical properties of 2,4-Dichlorobenzamidine make it a key intermediate in the synthesis of novel antimicrobial and agrochemical agents.[4] Its structure can be incorporated into larger molecules to modulate their biological activity, solubility, and stability. In agrochemistry, it may be used in the development of fungicides or herbicides.[4]

Biochemical Assays and Material Science

As a serine protease inhibitor, 2,4-Dichlorobenzamidine is a useful tool in biochemical assays to study enzyme kinetics and to probe the structure and function of these enzymes.[4] In material science, its rigid aromatic structure and reactive functional group make it a candidate for incorporation into novel polymers with specific thermal or electronic properties.[4]

Safety and Handling

2,4-Dichlorobenzamidine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on data for the related compound, 2,4-Dichlorobenzamide, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2,4-Dichlorobenzamidine is a synthetically accessible and highly functionalized molecule with significant potential in drug discovery and other scientific disciplines. Its ability to act as a serine protease inhibitor, coupled with its utility as a chemical building block, ensures its continued relevance in both academic and industrial research. The detailed synthesis protocol provided herein offers a reliable pathway for obtaining this compound, enabling further exploration of its chemical and biological properties. As our understanding of the role of serine proteases in disease deepens, the importance of potent and selective inhibitors like 2,4-Dichlorobenzamidine is likely to grow.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1894. [Link to related information: https://en.wikipedia.org/wiki/Pinner_reaction]

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link: https://www.researchgate.net/publication/230869619_The_Chemistry_of_the_Amidines]

- Laura, R., Robinson, F. M., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. [Link: https://pubmed.ncbi.nlm.nih.gov/6998595/]

-

PubChem. (n.d.). 2,4-Dichloro-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 6574-98-7: 2,4-Dichlorobenzonitrile | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating Dichlorinated Benzene Derivatives: A Technical Guide to 2,4-Dichlorobenzamide

Core Physicochemical Properties of 2,4-Dichlorobenzamide

2,4-Dichlorobenzamide is a dichlorinated aromatic compound that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the amide functional group and the substitution pattern of the chlorine atoms on the benzene ring.

| Property | Value | Source |

| CAS Number | 2447-79-2 | [1] |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.02 g/mol | [1] |

| Appearance | Off-white solid powder | [2] |

| IUPAC Name | 2,4-dichlorobenzamide | [1] |

Synthesis of 2,4-Dichlorobenzamide: A Mechanistic Perspective

The synthesis of 2,4-Dichlorobenzamide is most commonly achieved through the hydrolysis of 2,4-dichlorobenzonitrile. This reaction is a classic example of nitrile hydrolysis, which can be catalyzed by either acid or base.

Another viable synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with ammonia.[3] This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion.[3]

The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction. For laboratory-scale synthesis, the hydrolysis of the corresponding nitrile is often preferred due to the commercial availability of 2,4-dichlorobenzonitrile.

Caption: Synthetic pathways to 2,4-Dichlorobenzamide.

Applications in Research and Drug Development

2,4-Dichlorobenzamide is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive amide group and the dichlorinated phenyl ring, which can be further functionalized.

A significant application of 2,4-Dichlorobenzamide is in the production of herbicides.[4] It is a precursor in the synthesis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), a synthetic auxin that targets broadleaf weeds.[4]

In the pharmaceutical industry, the 2,4-dichlorobenzamide scaffold is incorporated into various drug candidates. The chlorine substituents can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

Experimental Protocol: Synthesis of N-Substituted 2,4-Dichlorobenzamides

This protocol outlines a general procedure for the synthesis of N-substituted 2,4-dichlorobenzamides, which are of interest in medicinal chemistry for the development of novel therapeutic agents.

Objective: To synthesize an N-substituted 2,4-dichlorobenzamide via amidation of 2,4-dichlorobenzoyl chloride.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

A primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (1.5 equivalents) to the stirred solution.

-

Acyl Chloride Addition: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of N-substituted 2,4-dichlorobenzamides.

Safety and Handling

2,4-Dichlorobenzamide is classified as a substance that may cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[2] In case of contact, rinse the affected area with plenty of water.[2]

Conclusion

2,4-Dichlorobenzamide is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). 2,4-Dichlorobenzamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,4-Dichlorobenzamide. Retrieved from [Link]

-

The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (n.d.). Retrieved from [Link]

Sources

The Biological Versatility of 2,4-Dichloro-benzamidine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Dichlorinated Scaffold

In the landscape of medicinal chemistry, the benzamidine moiety is a well-established pharmacophore, renowned for its ability to mimic arginine and interact with the active sites of serine proteases.[1] The strategic addition of halogen atoms to this core structure can profoundly influence its physicochemical properties and biological activity, often enhancing potency and selectivity. This guide delves into the technical intricacies of a particularly compelling derivative: 2,4-Dichloro-benzamidine. While direct, comprehensive research on this specific molecule is emerging, this document synthesizes the available data, draws logical inferences from structurally related compounds, and provides a forward-looking perspective for researchers in drug development. Our exploration will illuminate its potential as a versatile building block for novel therapeutics, particularly in the realms of oncology and infectious diseases.

The Benzamidine Backbone: A Foundation of Protease Inhibition

Benzamidines are reversible, competitive inhibitors of trypsin-like serine proteases.[1] Their efficacy stems from the positively charged amidinium group, which forms a salt bridge with the carboxylate side chain of the conserved aspartate residue at the bottom of the S1 pocket of these enzymes. This interaction, coupled with hydrophobic engagement of the benzene ring within the pocket, anchors the inhibitor and blocks substrate access.

This compound: A Profile of Potentiated Activity

The introduction of two chlorine atoms at the 2 and 4 positions of the benzene ring in this compound significantly alters its electronic and steric profile. This substitution is known to enhance its biological activity, making it a valuable intermediate in the synthesis of anti-infective and anti-cancer agents.[2] It is recognized as a selective inhibitor of certain enzymes, highlighting its potential for targeted therapeutic development.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂ | PubChem |

| Molecular Weight | 189.05 g/mol | PubChem |

| Appearance | Off-white to pale yellow crystalline powder | Commercial Suppliers |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Commercial Suppliers |

Note: The hydrochloride salt is often used to improve aqueous solubility.

Anticancer Potential: A Mechanistic Hypothesis

While direct studies on the anticancer mechanism of this compound are not extensively published, compelling evidence from structurally related compounds suggests a plausible mode of action. Derivatives of 1-(2,4-dichlorobenzoyl)-4-(benzoyl)thiosemicarbazide have demonstrated potent anticancer activity by inhibiting human DNA topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.

Furthermore, a novel bithiophene-fluorobenzamidine compound has shown promising antitumor activity in preclinical models of colorectal cancer.[4] This compound induced both extrinsic and intrinsic apoptotic pathways.[4] Given these findings, it is reasonable to hypothesize that this compound may also exert its anticancer effects through the modulation of key enzymes involved in DNA replication and apoptosis.

Caption: Hypothesized anticancer mechanism of this compound.

Antimicrobial Applications: Targeting Bacterial Processes

The utility of this compound extends to the development of antimicrobial agents.[2] While the specific bacterial targets are not yet fully elucidated, the broader class of benzamidines has shown activity against various pathogens. The 2,4-dichloro substitution likely enhances the interaction of the molecule with bacterial enzymes or other critical cellular components.

For instance, a recently described anti-persister compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which shares the 2,4-dichlorophenyl moiety, has demonstrated broad-spectrum antibacterial activity.[5] This compound is effective against several clinically relevant pathogens, including antibiotic-resistant strains, and can eradicate biofilms.[5] This suggests that the 2,4-dichloro substitution pattern is a key feature for potent antimicrobial action.

Experimental Protocols: A Guide for the Bench Scientist

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of this compound against a target protease.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the target protease in an appropriate buffer.

-

Prepare a stock solution of a suitable fluorogenic or chromogenic substrate for the protease.

-

Prepare the assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and additives).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the protease to all wells except for the blank.

-

Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro enzyme inhibition assay.

Future Directions and Concluding Remarks

This compound represents a promising scaffold for the development of novel therapeutics. Its documented role as an intermediate for anti-infective and anticancer agents, combined with the known pharmacology of the benzamidine class, provides a strong rationale for further investigation.[2] Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of this compound in cancer cells and pathogenic microorganisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound and its derivatives in relevant animal models of disease.

References

-

2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556. PubChem. [Link]

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

-

A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. PubMed. [Link]

-

2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183. PubChem. [Link]

-

Protease Inhibitors from Plants with Antimicrobial Activity. MDPI. [Link]

-

Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. PMC. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. [Link]

-

What is the effective protease inhibitor to inhibit the non-specific proteases in case of Neutral endopeptidase (NEP) activity assay?. ResearchGate. [Link]

-

Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI. [Link]

-

Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. PubMed. [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

-

Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. PMC. [Link]

-

The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Bentham Science Publisher. [Link]

-

Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. PubMed. [Link]

-

Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. PMC. [Link]

-

Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. PubMed. [Link]

-

2,4-Dichlorophenol Enzymatic Removal and Its Kinetic Study Using Horseradish Peroxidase Crosslinked to Nano Spray-Dried Poly(Lactic-Co-Glycolic Acid) Fine Particles. PubMed. [Link]

-

A quantitative enzyme-linked immunoassay for the detection of 2, 6-dichlorobenzamide (BAM), a degradation product of the herbicide dichlobenil. PubMed. [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). ATSDR. [Link]

-

2,4-D-Dimethylammonium | C10H13Cl2NO3 | CID 16180. PubChem. [Link]

-

Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]

-

Inhibitors of crayfish glutamic acid decarboxylase. PubMed. [Link]

Sources

- 1. Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats | Bentham Science [eurekaselect.com]

- 5. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets of 2,4-Dichloro-benzamidine

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,4-Dichloro-benzamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule with potential therapeutic applications, suggested by its activity in pharmaceutical research, particularly in the development of novel anti-infective and anti-cancer drugs.[1] As a member of the benzamidine class of compounds, it is structurally poised to interact with a range of biological targets. Benzamidines are well-documented as reversible inhibitors of serine proteases, a large family of enzymes crucial in numerous physiological and pathological processes.[2] This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, with a primary focus on serine proteases. We will delve into the mechanistic rationale for this focus and present a detailed roadmap for the experimental validation of these putative targets. This document is intended to serve as a technical resource for researchers embarking on the characterization of this compound's mechanism of action and the development of its therapeutic potential.

Introduction to this compound: A Molecule of Therapeutic Interest

The benzamidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the side chain of arginine, thereby enabling interaction with the active sites of various enzymes, particularly serine proteases.[2] The addition of two chlorine atoms to the benzene ring of the benzamidine core, as in this compound, is expected to modulate its electronic properties and hydrophobicity, potentially altering its binding affinity and selectivity for its protein targets. While direct studies on the therapeutic targets of this compound are limited, the extensive literature on substituted benzamidines provides a strong foundation for hypothesizing its molecular interactions.[3]

This guide will first explore the most probable therapeutic targets of this compound based on its chemical structure and the known pharmacology of related compounds. Subsequently, we will provide detailed, field-proven experimental protocols to enable researchers to systematically identify and validate these targets.

Putative Therapeutic Targets: The Serine Protease Family

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process in which a serine residue in the active site plays a key nucleophilic role. They are involved in a vast array of physiological processes, including blood coagulation, digestion, and immunity. Dysregulation of serine protease activity is implicated in numerous diseases, such as cancer, inflammatory disorders, and cardiovascular diseases, making them attractive targets for therapeutic intervention.

Given that benzamidine and its derivatives are established inhibitors of several serine proteases, including trypsin, thrombin, and plasmin, it is highly probable that this compound also targets members of this enzyme family.[2][3][4] The positively charged amidinium group of the benzamidine moiety is critical for its interaction with the negatively charged aspartate residue in the S1 pocket of many serine proteases.

Conceptual Signaling Pathway of Serine Protease Inhibition

The following diagram illustrates the general mechanism by which a benzamidine derivative, such as this compound, is hypothesized to inhibit a target serine protease, thereby modulating a downstream pathological cascade.

Caption: Hypothesized mechanism of serine protease inhibition by this compound.

Experimental Validation of Therapeutic Targets

The identification and validation of the specific protein targets of this compound are crucial steps in its development as a therapeutic agent. The following sections provide detailed protocols for key experiments designed to achieve this.

In Vitro Enzyme Inhibition Assay

The first step in validating a putative target is to determine if this compound can directly inhibit its enzymatic activity. An in vitro enzyme inhibition assay is a fundamental experiment for this purpose.[5][6]

This protocol provides a general framework for assessing the inhibitory activity of this compound against trypsin, a model serine protease.

Materials:

-

Trypsin (bovine pancreas)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

This compound

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve trypsin in Tris-HCl buffer to a final concentration of 10 µg/mL.

-

Dissolve BAPNA in DMSO to create a 10 mM stock solution. Further dilute in Tris-HCl buffer to the desired working concentration.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the this compound dilutions (or buffer for control) to each well.

-

Add 160 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the trypsin solution to each well to initiate the pre-incubation. Incubate at 37°C for 15 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the BAPNA solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to record the absorbance every minute for 10-15 minutes to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Trypsin | To be determined |

| Benzamidine (Control) | Trypsin | ~15-20 |

Affinity Chromatography for Target Identification

To identify the direct binding partners of this compound in a complex biological sample, such as a cell lysate, affinity chromatography is a powerful technique.[7][8][9] This method involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins.[10]

Caption: Workflow for identifying protein targets using affinity chromatography.

Materials:

-

NHS-activated Sepharose beads

-

This compound with a suitable linker for immobilization

-

Cell line of interest (e.g., a cancer cell line)

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (lysis buffer with lower salt concentration)

-

Elution buffer (e.g., high salt buffer or a solution of free this compound)

-

SDS-PAGE gels and reagents

-

Mass spectrometry facility

Procedure:

-

Immobilization of Ligand:

-

Couple the this compound derivative to the NHS-activated Sepharose beads according to the manufacturer's instructions.

-

Block any remaining active groups on the beads.

-

-

Preparation of Cell Lysate:

-

Culture and harvest the cells.

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the this compound-coupled beads (and control beads without the ligand) for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the beads using the elution buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.

-

Excise protein bands that are unique to the this compound pull-down and identify them by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[13][14]

Caption: Workflow for confirming target engagement using CETSA.

Materials:

-

Cell line expressing the putative target protein

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibody specific to the target protein

-

Western blotting reagents and equipment

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations or with a vehicle control for a defined period.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

-

Protein Detection:

-

Quantify the total protein concentration in the soluble fractions.

-

Analyze equal amounts of protein from each sample by Western blotting using an antibody against the putative target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the relative amount of soluble target protein as a function of temperature for both the treated and untreated samples to generate melting curves. A shift in the melting curve indicates ligand binding.

-

Conclusion and Future Directions

While the direct therapeutic targets of this compound remain to be definitively elucidated, its chemical structure strongly suggests an interaction with serine proteases. This guide has provided a scientifically grounded hypothesis for its mechanism of action and a detailed set of experimental protocols for the identification and validation of its molecular targets. The successful application of these methodologies will not only illuminate the pharmacological profile of this compound but also pave the way for its potential development as a novel therapeutic agent for a range of diseases. Future studies should focus on a broader screening against a panel of serine proteases and other potential target classes, followed by in vivo studies to assess the therapeutic efficacy and safety of this promising compound.

References

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, Y. M., & Loo, J. A. (2009). Identification of direct protein targets of small molecules. ACS chemical biology, 4(9), 745–757. [Link]

-

Le, T. T., Vo, T. N. N., & Lee, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4129. [Link]

-

Wang, Y., & Zhang, Y. (2013). Methods for the elucidation of protein-small molecule interactions. Current opinion in chemical biology, 17(4), 647–653. [Link]

-

Small Molecule Drug Target Identification and Validation - Biotyx. (n.d.). Retrieved January 5, 2026, from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. [Link]

-

Ong, S. E., Schenone, M., Margolin, A. A., Li, X., Do, K. A., & Carr, S. A. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4617–4622. [Link]

-

Affinity Chromatography Protocol - Conduct Science. (2019, June 26). Retrieved January 5, 2026, from [Link]

-

Wilson, I. B., & Harrison, M. A. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(3), 397–404. [Link]

-

Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 617, 29–52. [Link]

-

Affinity Chromatography - Creative Biolabs. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Retrieved January 5, 2026, from [Link]

-

2,4-Dichlorobenzamide. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Analytical & Pharmaceutical Research, 3(5). [Link]

-

Affinity chromatography. (2023, November 29). In Wikipedia. [Link]

-

Baker, D. L., Christman, R. E., & Strimpler, A. M. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 27(3), 334–338. [Link]

-

Kumar, V. A., Mahalingam, B., & Thayumanavan, S. (2014). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate chemistry, 25(11), 2043–2049. [Link]

-

What is an Inhibition Assay? - Biobide. (n.d.). Retrieved January 5, 2026, from [Link]

-

Wang, S., Zhu, F., & Marcone, M. (2019). Guidelines for the digestive enzymes inhibition assay. Food chemistry, 276, 634–640. [Link]

-

Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(7), 1815. [Link]

-

Burns, C. J., & Collins, J. J. (2011). Cancer Incidence of 2,4-D Production Workers. International journal of environmental research and public health, 8(9), 3557–3569. [Link]

-

Kavitha, R., Sa'ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

-

Olarewaju, O. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. Retrieved January 5, 2026, from [Link]

-

Mares-Guia, M., & Rogana, E. (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 25(12), 1279–1282. [Link]

-

Benzamidine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Assay Guidance Manual [Internet]. (2012). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Imai, K., Muro, T., Asai, A., & Oku, N. (2018). trypsin inhibition by benzamidine-conjugated molecular glues. Chemical communications (Cambridge, England), 54(63), 8749–8752. [Link]

-

Small-molecule inhibitor: benzamidine - MEROPS - the Peptidase Database. (n.d.). Retrieved January 5, 2026, from [Link]

-

Smith, R. A., & Smith, R. E. (1989). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. Journal of protein chemistry, 8(6), 705–718. [Link]

-

Al-Ghamdi, M. S., & Al-Ghamdi, A. A. (2021). Exposures to 2,4-Dichlorophenoxyacetic acid with or without endotoxin upregulate small cell lung cancer pathway. Scientific reports, 11(1), 8346. [Link]

-

McNally, D., Simpson, M., & Thomson, S. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International journal of antimicrobial agents, 52(5), 727–730. [Link]

-

Smith, L. M., & Johnson, E. S. (2016). 2,4-dichlorophenoxyacetic acid (2,4-D) and risk of non-Hodgkin lymphoma: a meta-analysis accounting for exposure levels. Annals of epidemiology, 26(11), 757–764. [Link]

-

Verstraeten, A. S., Knapen, W. J., Kardon, A., & Michiels, J. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in microbiology, 8, 2437. [Link]

-

2,4-D. (2025, January 29). United States Environmental Protection Agency. Retrieved January 5, 2026, from [Link]

-

Goodman, J. E., Loftus, C. T., & Zu, K. (2015). 2,4-Dichlorophenoxyacetic acid and non-Hodgkin's lymphoma, gastric cancer, and prostate cancer: meta-analyses of the published literature. Annals of epidemiology, 25(8), 626–636. [Link]

-

2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 5, 2026, from [Link]

-

2,4-Dichlorophenoxyacetic Acid. (2016, September). Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]

-

Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Chemical monthly, 142(10), 1019–1025. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.biobide.com [blog.biobide.com]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conductscience.com [conductscience.com]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 14. news-medical.net [news-medical.net]

2,4-Dichloro-benzamidine mechanism of action studies

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Dichloro-benzamidine

Preamble: Charting Unexplored Territory

To our fellow researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the very lifeblood of therapeutic innovation. The compound at the center of this guide, this compound, represents a fascinating yet largely uncharacterized molecule. A survey of the current scientific literature reveals a conspicuous absence of dedicated mechanism of action (MoA) studies for this specific compound. This guide, therefore, is not a retrospective summary of established facts. Instead, it is a forward-looking strategic manual, a detailed experimental roadmap designed to empower you to systematically uncover the biological activity and molecular targets of this compound.

Drawing upon established principles of pharmacology and leveraging insights from structurally related compounds, we will construct a logical, multi-phased research plan. This document will serve as your comprehensive guide, from initial hypothesis generation to detailed protocol execution and data interpretation.

Structural and Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock of any MoA investigation. The structure of this compound, presented below, reveals key features that inform our initial hypotheses.

-

Chemical Structure: C7H6Cl2N2

-

Key Features:

-

A benzene ring substituted with two chlorine atoms at the 2 and 4 positions. This halogenation pattern is known to influence metabolic stability, lipophilicity, and binding interactions.

-

An amidine functional group (-C(=NH)NH2). Amidines are strongly basic and are often protonated at physiological pH.[1] This basicity is a critical determinant of its potential interactions with biological targets, particularly enzymes with acidic residues in their active sites.[2]

-

The strong basicity of the amidine group suggests that this compound will be hydrophilic and may have limited passive diffusion across cell membranes.[1] This has implications for its bioavailability and suggests that it may act on extracellular targets or require active transport.

Hypothesized Mechanisms of Action Based on Structural Analogs

In the absence of direct evidence, we can formulate plausible hypotheses by examining the known activities of structurally similar molecules.

Analogy to Dichlorinated Aromatic Compounds (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D)

The 2,4-dichlorophenyl moiety is a common feature in various bioactive compounds, most notably the herbicide 2,4-D.[3] While the functional groups differ significantly, the shared chlorinated aromatic ring warrants consideration of similar biological effects or off-target toxicities.

-

Hypothesis 2.1.1: Endocrine Disruption. 2,4-D has been shown to affect thyroid hormone levels in animal studies.[4] It is plausible that this compound could interact with hormone receptors or enzymes involved in hormone metabolism.

-

Hypothesis 2.1.2: Cellular Stress and Apoptosis. Exposure to 2,4-D can induce oxidative stress and apoptosis in mammalian cells, including pancreatic β-cells.[5] This effect is linked to the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinases (e.g., JNK, p38) and AMPKα.[5]

-

Hypothesis 2.1.3: Neurotoxicity. At high doses, 2,4-D exhibits neurotoxic effects.[6][7] Studies have shown it can disrupt the cytoskeleton of cultured neurons.[6]

Analogy to Bioactive Amidines

The amidine group is a known pharmacophore present in a variety of therapeutic agents, often acting as a bioisostere for a guanidine group.[8][9]

-

Hypothesis 2.2.1: Enzyme Inhibition. Amidines are well-documented inhibitors of serine proteases, such as trypsin and thrombin, where the protonated amidine group forms a salt bridge with an aspartate residue in the S1 pocket of the enzyme.[2] Other enzymes, such as Factor Xa, are also targets for amidine-containing inhibitors.[10]

-

Hypothesis 2.2.2: Antimicrobial Activity. Numerous heterocyclic compounds containing an amidine moiety have demonstrated potent antibacterial and antifungal properties.[2]

-

Hypothesis 2.2.3: Receptor Modulation. Amidine derivatives have been synthesized and evaluated as agonists for muscarinic receptors.[11]

A Phased Experimental Workflow for MoA Elucidation

We propose a systematic, three-phase approach to investigate the MoA of this compound. This workflow is designed to be resource-efficient, starting with broad screening and progressively focusing on the most promising leads.

Caption: A three-phase workflow for MoA elucidation.

Phase 1: Target Identification and Initial Screening

The goal of this phase is to cast a wide net to identify any biological activity of this compound.

3.1.1 In Silico Screening

-

Rationale: To computationally predict potential binding partners based on structural similarity to known ligands and docking simulations. This is a cost-effective first step to prioritize experimental screening.

-

Methodology:

-

Construct a virtual library of potential targets, including serine proteases (trypsin, thrombin, Factor Xa), muscarinic receptors, and enzymes involved in steroidogenesis.

-

Perform molecular docking of this compound into the active/binding sites of these proteins.

-

Rank potential targets based on docking scores and analysis of binding interactions.

-

3.1.2 Broad Phenotypic Screening

-

Rationale: To determine if the compound has any effect on cell viability, proliferation, or morphology in a variety of cell lines.

-

Methodology:

-

Select a diverse panel of cell lines (e.g., a cancer cell line panel like the NCI-60, a neuronal cell line like SH-SY5Y, a pancreatic β-cell line like RIN-m5F, and a kidney cell line like HEK293).

-

Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or CellTiter-Glo assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

3.1.3 Enzyme Inhibition Screening

-

Rationale: To directly test the hypothesis that this compound is an enzyme inhibitor, particularly of proteases.[12][13]

-

Methodology:

-

Utilize a commercial enzyme inhibition screening service or set up in-house assays for a panel of enzymes, prioritizing serine proteases.

-

Perform single-point inhibition assays at a high concentration (e.g., 10 µM) of this compound.

-

For any "hits" (e.g., >50% inhibition), perform a dose-response curve to determine the IC50 value.

-

Phase 2: Target Validation and Cellular Pathway Analysis

If Phase 1 yields a promising lead (e.g., potent cytotoxicity in a specific cell line or inhibition of a particular enzyme), this phase aims to validate the target and elucidate the downstream cellular effects.

3.2.1 Detailed Enzyme Kinetics

-

Rationale: If an enzyme target is identified, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Protocol: See Section 4.1 for a detailed protocol.

3.2.2 Cellular Thermal Shift Assay (CETSA)

-

Rationale: To confirm target engagement in a cellular context. Ligand binding stabilizes a protein, leading to a higher melting temperature.

-

Methodology:

-

Treat intact cells with this compound.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Separate soluble from aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot for the putative target protein. A shift in the melting curve in the presence of the compound indicates binding.

-

3.2.3 Investigation of Apoptosis and Oxidative Stress

-

Rationale: Drawing from the known effects of 2,4-D, if cytotoxicity is observed, it is important to investigate the underlying mechanism.[5]

-

Protocol: See Section 4.2 for a detailed workflow.

Caption: Workflow for investigating apoptosis and oxidative stress.

Phase 3: In Vivo Model Confirmation

-

Rationale: To determine if the MoA identified in vitro is relevant in a whole organism.

-

Methodology:

-

Select an appropriate animal model (e.g., a mouse xenograft model if anticancer activity is found, or a toxicity model if that is the primary effect).

-

Administer this compound and monitor for the expected phenotype.

-

Conduct PK/PD studies to correlate drug exposure with the biological effect.

-

Analyze tissues for target engagement and downstream biomarkers identified in Phase 2.

-

Detailed Experimental Protocols

Protocol: Determining Enzyme Inhibition Kinetics

This protocol is designed to determine the IC50 and mode of inhibition for an enzyme target identified in the initial screen.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

IC50 Determination: a. Prepare a serial dilution of this compound in assay buffer (e.g., 100 µM to 1 nM). b. In a 96-well plate, add the enzyme and the inhibitor dilutions. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the substrate. d. Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader. e. Calculate the initial reaction velocity for each inhibitor concentration. f. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

-

Mode of Inhibition Study (Michaelis-Menten Kinetics): a. Perform the enzyme assay as above, but vary the substrate concentration while using fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). b. Calculate the initial velocities for each combination of substrate and inhibitor concentration. c. Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). d. Analyze the plot to determine the mode of inhibition:

- Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

- Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

- Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Protocol: Investigating Cell Death Mechanism

This workflow is used if the phenotypic screen reveals cytotoxic activity.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Reagents for apoptosis and oxidative stress assays (e.g., Annexin V-FITC/PI, DCFDA, JC-1, Caspase-Glo 3/7)

-

Flow cytometer

-

Luminometer/Fluorometer

Procedure:

-

Annexin V/PI Staining for Apoptosis vs. Necrosis: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with this compound at its IC50 concentration for 24 hours. c. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. d. Analyze by flow cytometry. (Annexin V+/PI- = early apoptosis; Annexin V+/PI+ = late apoptosis/necrosis; Annexin V-/PI+ = necrosis).

-

Measurement of Reactive Oxygen Species (ROS): a. Seed cells in a black, clear-bottom 96-well plate. b. Treat cells with this compound for various time points (e.g., 1, 3, 6, 12 hours). c. Load cells with DCFDA dye. d. Measure fluorescence using a plate reader. An increase in fluorescence indicates ROS production.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm): a. Treat cells as in step 1b. b. Stain cells with JC-1 dye. Healthy cells will accumulate the dye in mitochondria, forming aggregates that fluoresce red. In apoptotic cells with low ΔΨm, the dye remains in the cytoplasm as monomers and fluoresces green. c. Analyze by flow cytometry or fluorescence microscopy.

-

Caspase Activity Assay: a. Seed cells in a white-walled 96-well plate. b. Treat cells with this compound for 12-24 hours. c. Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo 3/7). d. Measure luminescence. An increase in luminescence indicates caspase activation.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Results from Phenotypic and Enzyme Screening

| Assay Type | Target | Result |

| Phenotypic Screen | Pancreatic β-cell line (RIN-m5F) | GI50 = 5.2 µM |

| Phenotypic Screen | Kidney cell line (HEK293) | GI50 = 8.7 µM |

| Phenotypic Screen | Neuronal cell line (SH-SY5Y) | GI50 > 100 µM |

| Enzyme Screen | Trypsin | IC50 = 1.5 µM |

| Enzyme Screen | Factor Xa | IC50 = 25 µM |

| Enzyme Screen | Chymotrypsin | IC50 > 100 µM |

Interpretation: The hypothetical data in Table 1 would suggest that this compound has moderate, somewhat selective cytotoxic activity against pancreatic and kidney cells. It also shows potent inhibition of trypsin. This would lead to a focused investigation into whether trypsin inhibition is the cause of the observed cytotoxicity or if it is a separate activity. The known toxicity of 2,4-D to kidney and pancreas lends credence to the cytotoxicity findings.[4][5][14]

Conclusion

While the mechanism of action of this compound is currently unknown, a systematic and logical approach can effectively bridge this knowledge gap. By leveraging insights from structurally related compounds to form testable hypotheses and employing a phased experimental workflow, researchers can efficiently identify biological targets, elucidate cellular pathways, and ultimately define the pharmacological profile of this novel compound. The workflows and protocols outlined in this guide provide a robust framework for this scientific endeavor.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug metabolism reviews, 34(1-2), 565–579. [Link]

-

Schade, D., Kotthaus, J., Riebling, L., Müller, C., Wutzler, P., & Clement, B. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of pharmaceutical sciences, 104(9), 3208–3219. [Link]

-

Schade, D., Kotthaus, J., Riebling, L., Müller, C., Wutzler, P., & Clement, B. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. University of Luebeck. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75556, 2,4-Dichlorobenzamide. [Link]

-

National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. [Link]

-

National Pesticide Information Center. (2011). 2,4-D Fact Sheet. [Link]

-

U.S. Environmental Protection Agency. (2025). 2,4-D. [Link]

-

Hsieh, Y. C., Lin, Y. C., Hsieh, Y. T., Shieh, J. C., Lin, J. G., & Chen, C. H. (2025). The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. Toxicology letters, 405, 16–29. [Link]

-

Ojo, B., Dunbar, P. G., Durant, G. J., Nagy, P. I., Huzl, J. J., Periyasamy, S., & Ngur, D. O. (n.d.). Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. Scholars@UToledo. [Link]

-

Koshio, H., Hirayama, F., Ishihara, T., Kaizawa, H., Shigenaga, T., Taniuchi, Y., Sato, K., Moritani, Y., Iwatsuki, Y., Uemura, T., Kaku, S., Kawasaki, T., Matsumoto, Y., Sakamoto, S., & Tsukamoto, S. (2004). Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & medicinal chemistry, 12(20), 5415–5426. [Link]

-

Al-Blewi, F. F., Almehaimeed, A. M., Alotaibi, A. A., & El-Faham, A. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Saudi pharmaceutical journal : SPJ, 31(11), 101789. [Link]

-

Garabrant, D. H., & Philbert, M. A. (2002). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology. Critical reviews in toxicology, 32(4), 233–257. [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

-

Zablotsky, T., & Turova, V. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International journal of molecular sciences, 24(12), 10375. [Link]

-

Talianu, M. T., & Ghica, M. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International journal of molecular sciences, 22(16), 8829. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 2,4-Dichlorophenoxyacetic Acid. [Link]

-

Rosso, M. G., Cacciapuoti, G., & Rosano, C. (2000). 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons. Toxicological sciences : an official journal of the Society of Toxicology, 56(1), 133–140. [Link]

Sources

- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-D Fact Sheet [npic.orst.edu]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorophenoxyacetic acid disrupts the cytoskeleton and disorganizes the Golgi apparatus of cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.uni-luebeck.de [research.uni-luebeck.de]

- 10. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists [scholars.utoledo.edu]

- 12. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-D Technical Fact Sheet [npic.orst.edu]

Spectroscopic Characterization of 2,4-Dichlorobenzamidine: An In-depth Technical Guide

Introduction: The Significance of 2,4-Dichlorobenzamidine and its Spectroscopic Fingerprint

2,4-Dichlorobenzamidine is a halogenated aromatic compound belonging to the benzamidine class of molecules. Benzamidines are recognized for their role as bioisosteres of guanidines and are pivotal structural motifs in medicinal chemistry, often investigated for their potential as enzyme inhibitors, particularly targeting proteases. The precise characterization of such molecules is fundamental to drug discovery and development, ensuring structural integrity, purity, and a thorough understanding of their chemical properties.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichlorobenzamidine. Due to the limited availability of published spectra for this specific molecule, this guide will leverage the detailed spectroscopic analysis of its close structural analog, 2,4-Dichlorobenzamide. By understanding the spectral features of the amide, we can make well-supported predictions for the corresponding amidine, highlighting the key differences and the underlying chemical principles. This comparative approach offers valuable insights for researchers working with this class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR data for aromatic compounds like 2,4-Dichlorobenzamide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides and amidines due to its ability to solubilize polar compounds and the downfield shift of the residual solvent peak, which avoids overlap with analyte signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Caption: Workflow for FTIR data acquisition and analysis.

IR Spectrum of 2,4-Dichlorobenzamide

The IR spectrum of 2,4-Dichlorobenzamide will exhibit characteristic absorption bands for its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3100 | Medium-Strong |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I band) | ~1660 | Strong |

| N-H Bend (Amide II band) | ~1620 | Medium-Strong |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | ~1400 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation:

-

The two bands in the N-H stretching region are characteristic of a primary amide (-NH₂).

-

The strong absorption around 1660 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration.

-

The Amide II band around 1620 cm⁻¹ arises from N-H bending.

-

The presence of multiple peaks in the 1600-1450 cm⁻¹ region confirms the aromatic ring.

-

The strong absorptions in the lower wavenumber region are indicative of the C-Cl bonds.

Predicted IR Spectrum of 2,4-Dichlorobenzamidine

The IR spectrum of 2,4-Dichlorobenzamidine will show significant differences from the amide, primarily due to the absence of a carbonyl group and the presence of a C=N bond.

-

N-H Stretch: Similar to the primary amide, the -NH₂ group of the amidine will show symmetric and asymmetric stretching bands in the 3400-3100 cm⁻¹ region. The =NH group will also exhibit a stretching vibration in this region.

-

C=N Stretch: The most notable difference will be the absence of the strong C=O stretch. Instead, a strong C=N stretching absorption is expected in the range of 1680-1620 cm⁻¹. This peak may overlap with the N-H bending vibration.

-

N-H Bend: An N-H bending vibration, similar to the Amide II band, is expected around 1620 cm⁻¹.

-

Aromatic and C-Cl Stretches: The absorptions for the aromatic C-H and C=C stretches, as well as the C-Cl stretches, will be present in similar regions as in the amide.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum of 2,4-Dichlorobenzamide

The mass spectrum of 2,4-Dichlorobenzamide will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 189/191/193 | [C₇H₅Cl₂NO]⁺• | Molecular ion (M⁺•). The isotopic pattern (9:6:1 ratio) is characteristic of two chlorine atoms. |

| 173/175 | [C₇H₄Cl₂O]⁺• | Loss of •NH₂ radical. The isotopic pattern (3:1 ratio) indicates the presence of two chlorine atoms. |

| 145/147 | [C₆H₄Cl₂]⁺• | Loss of •CONH₂. |

| 110 | [C₆H₃Cl]⁺• | Loss of a second Cl atom. |

| 75 | [C₆H₃]⁺ | Loss of both Cl atoms. |

Interpretation:

-

The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with two chlorine atoms, we expect to see peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.

-

A common fragmentation pathway for amides is the loss of the amino radical (•NH₂) to form a stable acylium ion.

-

Subsequent fragmentation involves the loss of carbon monoxide (CO) and chlorine atoms from the aromatic ring.

Predicted Mass Spectrum of 2,4-Dichlorobenzamidine

The mass spectrum of 2,4-Dichlorobenzamidine is expected to show some similarities to the amide, but also key differences in the fragmentation pattern.

-

Molecular Ion: The molecular weight of 2,4-Dichlorobenzamidine (C₇H₆Cl₂N₂) is 189.05 g/mol . The molecular ion peak (M⁺•) would therefore appear at m/z 189, with corresponding M+2 and M+4 peaks at m/z 191 and 193, reflecting the presence of two chlorine atoms.

-

Fragmentation:

-

A likely initial fragmentation would be the loss of an amino radical (•NH₂) or an imino radical (•NH), leading to fragment ions at m/z 173/175 or 174/176, respectively.

-

Loss of the entire amidine group as a neutral molecule is also possible.

-

Fragmentation of the dichlorophenyl ring would likely follow similar pathways to the amide, leading to ions at m/z 145/147, 110, and 75.

-

Conclusion: A Synergistic Approach to Structural Elucidation

References

-

PubChem. (n.d.). 2,4-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichlorobenzamide. Wiley-VCH GmbH. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Preti, C., Tosi, G., & Zannini, P. (1978). Coordination compounds of benzamidine and substituted benzamidines. Journal of Inorganic and Nuclear Chemistry, 40(5), 829-832.

- Shriner, R. L., Hermann, C. K. F., Morrill, T. C., Curtin, D. Y., & Fuson, R. C. (2003). The Systematic Identification of Organic Compounds. John Wiley & Sons.

- Larkem, A., & Larke, A. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Benzamidine Derivatives. Journal of Applicable Chemistry, 4(4), 1269-1275.

An In-Depth Technical Guide to 2,4-Dichloro-benzamidine Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,4-dichloro-benzamidine derivatives and their analogues for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the rationale behind experimental design, the inherent logic of the presented protocols, and the structure-activity relationships that govern the therapeutic potential of this chemical scaffold.

Introduction: The Strategic Importance of the Dichlorinated Benzamidine Core